(6R)-1-Ethyl-6-methylpiperazine-2,3-dione
Description
Significance of Dioxopiperazine Scaffolds in Chemical Research
Dioxopiperazine scaffolds, including the 2,3-dione and the more commonly studied 2,5-dione isomers, are recognized as "privileged structures" in medicinal chemistry. This designation stems from their frequent appearance in biologically active compounds. The piperazine (B1678402) moiety itself is a key component in numerous FDA-approved drugs, and its derivatives are explored for a vast range of therapeutic applications, including anticancer, antidepressant, and antimicrobial agents. nih.govresearchgate.netscispace.com
The value of the dioxopiperazine scaffold lies in several key features:
Structural Rigidity: The cyclic structure provides a constrained conformation, which can lead to higher binding affinity and selectivity for biological targets.
Hydrogen Bonding Capabilities: The presence of amide functionalities allows for the formation of hydrogen bonds, which are crucial for molecular recognition in biological systems.
Synthetic Accessibility: A variety of synthetic routes to piperazine-2,3-diones have been developed, often starting from readily available amino acids or their derivatives. nih.gov
These characteristics make dioxopiperazine-containing compounds attractive candidates for the development of new therapeutic agents.
Contextualization of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione within Substituted Piperazine-2,3-dione Chemistry
This compound, identified by its CAS number 71754-90-0, is a specific example of a substituted piperazine-2,3-dione. Its structure features:
A chiral center at the 6-position with an (R)-configuration, introduced by the methyl group.
An ethyl group attached to the nitrogen at the 1-position.
The synthesis of such substituted piperazine-2,3-diones can be approached through various methods, including the cyclization of appropriately substituted ethylenediamine (B42938) precursors. nih.gov The introduction of substituents on the nitrogen and carbon atoms of the piperazine ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. For instance, N-alkylation can influence a compound's solubility, lipophilicity, and metabolic stability. scispace.com
While specific synthetic details and characterization data for this compound are not extensively reported in peer-reviewed journals, its availability as a research chemical suggests its potential use as a building block in the synthesis of more complex molecules.
Overview of Research Directions for Chiral Piperazine-2,3-diones
The presence of a chiral center, as seen in this compound, is of paramount importance in modern drug discovery. The stereochemistry of a molecule can have a profound impact on its biological activity, with different enantiomers often exhibiting distinct pharmacological profiles.
Current research in the field of chiral piperazine-2,3-diones is focused on several key areas:
Stereoselective Synthesis: Developing efficient and highly selective methods to control the stereochemistry at multiple positions on the piperazine ring is a major focus. This often involves the use of chiral starting materials, such as amino acids, or the application of asymmetric catalysis. google.comresearchgate.net
Diversity-Oriented Synthesis: Creating libraries of structurally diverse chiral piperazine-2,3-diones for high-throughput screening against various biological targets.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the chiral scaffold to understand how these changes affect biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.
The exploration of chiral piperazine-2,3-diones like this compound is a promising avenue for the discovery of novel therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
(6R)-1-ethyl-6-methylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-3-9-5(2)4-8-6(10)7(9)11/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBEOPGNRUBRA-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CNC(=O)C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H](CNC(=O)C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667893 | |
| Record name | (6R)-1-Ethyl-6-methylpiperazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71754-90-0 | |
| Record name | (6R)-1-Ethyl-6-methylpiperazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6r 1 Ethyl 6 Methylpiperazine 2,3 Dione and Analogues
Classical Approaches to Piperazine-2,3-dione Core Synthesis
Traditional methods for constructing the piperazine-2,3-dione core often involve cyclization reactions of acyclic precursors or modifications of an existing piperazine (B1678402) ring.
Cyclization Reactions from Precursors and Dicarboxylic Acid Derivatives
A primary and well-established method for forming the piperazine-2,3-dione ring system is the condensation of a substituted ethylenediamine (B42938) with an oxalic acid derivative. This approach builds the heterocyclic core in a single cyclization step. For the synthesis of a 6-methyl substituted core, a precursor such as 1,2-diaminopropane (B80664) would be reacted with an activated oxalic acid species, like diethyl oxalate (B1200264) or oxalyl chloride.
The general reaction involves the nucleophilic attack of the amine groups of the diamine onto the carbonyl carbons of the dicarboxylic acid derivative, followed by intramolecular amide bond formation to yield the six-membered ring. The reaction conditions can be controlled to favor the desired cyclized product over polymerization.
For instance, the synthesis of piperazine-2,5-diones, which are structurally related to 2,3-diones, can be achieved through the internal cyclization of dipeptides. nih.gov This highlights the general principle of forming the piperazine ring via intramolecular amide bond formation from linear precursors. While this method is effective for creating the basic scaffold, achieving stereocontrol at the C6 position to yield the (R)-enantiomer requires the use of an enantiomerically pure starting material, such as (R)-1,2-diaminopropane.
Table 1: Examples of Cyclization Reactions for Piperazine-dione Cores
| Diamine Precursor | Dicarboxylic Acid Derivative | Product Core |
| Ethylenediamine | Diethyl oxalate | Piperazine-2,3-dione |
| (R)-1,2-Diaminopropane | Oxalyl chloride | (R)-6-Methylpiperazine-2,3-dione |
| N-Ethylethylenediamine | Diethyl oxalate | 1-Ethylpiperazine-2,3-dione |
Reductive Alkylation Strategies for N-Substituted Piperazine-2,3-diones
To introduce the N1-ethyl group found in the target molecule, reductive alkylation (also known as reductive amination) of a pre-formed piperazine-2,3-dione core is a common and effective strategy. nih.gov This method involves reacting the secondary amine within the piperazine-2,3-dione ring with an aldehyde, in this case, acetaldehyde (B116499), to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding N-alkylated product.
Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. nih.gov This approach is advantageous as it is typically high-yielding and can be performed under mild conditions.
To synthesize (6R)-1-Ethyl-6-methylpiperazine-2,3-dione using this strategy, one would first prepare (R)-6-methylpiperazine-2,3-dione via the cyclization methods described in section 2.1.1. This chiral intermediate would then undergo reductive amination with acetaldehyde to afford the final target compound. The chirality at the C6 position is generally preserved during this process.
Stereoselective and Asymmetric Synthesis of Chiral Piperazine-2,3-diones
The synthesis of specific enantiomers of chiral piperazines is of paramount importance for pharmaceutical applications. rsc.orgnih.gov Consequently, significant research has focused on developing asymmetric methods to control the stereochemistry of the piperazine ring. nih.govcaltech.edu
Asymmetric Induction and Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. In the context of piperazine-2,3-dione synthesis, a chiral auxiliary could be attached to a precursor molecule to influence the facial selectivity of a key bond-forming step. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.
While direct examples for this compound are not prevalent in the literature, the principle is well-established in asymmetric synthesis. For example, methods for the asymmetric preparation of substituted piperazines often rely on starting with materials from the chiral pool, such as amino acids, which serve as a source of chirality. nih.govcaltech.edu An approach could involve starting with (S)-alanine, converting it to a suitable diamine precursor, and then performing the cyclization, where the inherent chirality of the amino acid directs the formation of the desired stereocenter.
Enantioselective Catalysis in Piperazine-2,3-dione Formation
Enantioselective catalysis represents a powerful and atom-economical approach to synthesizing chiral molecules. This strategy utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic systems have been developed for the asymmetric synthesis of related chiral piperazine structures.
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity (up to 90% ee) and excellent diastereoselectivity. dicp.ac.cn This method involves the hydrogenation of a prochiral unsaturated precursor in the presence of a chiral palladium catalyst.
Asymmetric Allylic Alkylation: Stoltz and co-workers have developed a palladium-catalyzed asymmetric allylic alkylation method to synthesize chiral piperazin-2-ones. nih.govcaltech.edu This reaction creates a stereocenter adjacent to a nitrogen atom with high enantiomeric excess.
Copper-Catalyzed Cyclization: Asymmetric copper-catalyzed cyclizative aminoboration has been used to prepare chiral 2,3-cis-disubstituted piperidines, demonstrating the potential of transition metal catalysis in creating complex N-heterocycles with high stereocontrol. nih.govresearchgate.net
These catalytic methods, while not directly reported for the title compound, provide a framework for the potential enantioselective synthesis of the (6R)-6-methylpiperazine-2,3-dione core, which could then be N-ethylated.
Table 2: Overview of Enantioselective Catalytic Methods for Piperazine/Piperidinone Synthesis
| Catalytic Method | Metal/Catalyst System | Product Type | Reported Enantioselectivity |
| Asymmetric Hydrogenation dicp.ac.cn | Palladium / Chiral Ligand | Chiral Piperazin-2-ones | Up to 90% ee |
| Asymmetric Allylic Alkylation nih.govcaltech.edu | Palladium / PHOX Ligand | Chiral Piperazin-2-ones | Good to excellent ee |
| Asymmetric Cyclizative Aminoboration nih.govresearchgate.net | Copper / (S,S)-Ph-BPE | Chiral Piperidines | Excellent ee |
Diastereoselective Control in Ring-Closure Reactions
When a molecule already contains a stereocenter, controlling the formation of a second stereocenter during a ring-closure reaction becomes a question of diastereoselectivity. In the synthesis of piperazine derivatives, achieving high diastereoselectivity in the cyclization step is crucial.
For example, iridium-catalyzed formal [3+3]-cycloadditions of imines have been shown to produce C-substituted piperazines with excellent regio- and diastereoselective control, yielding a single diastereoisomer. nih.gov Similarly, manganese-mediated reductive cyclization of imines can afford trans-aryl-substituted piperazines diastereoselectively. nih.gov
In the synthesis of this compound, if starting from a chiral precursor that contains other stereocenters, the cyclization conditions would need to be optimized to ensure the desired relative stereochemistry. The conformation of the transition state during the ring-closing step, influenced by steric and electronic factors of the substituents, would dictate the diastereomeric outcome.
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of functionalized piperazine-2,3-diones, such as this compound, has benefited significantly from modern synthetic strategies that enhance reaction speed, efficiency, and molecular diversity.
Microwave-Assisted Synthesis of Piperazine-2,3-dione Derivatives
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green technology approach that often reduces reaction times and improves yields compared to conventional heating methods. researchgate.netscielo.org.za This technique has been successfully applied to the synthesis of 2,5-piperazinediones, a class of compounds analogous to the 2,3-dione structure. In one notable approach, N-Boc protected dipeptide esters are cyclized to form 2,5-diketopiperazines (DKPs) in a single step under microwave irradiation, often without the need for a solvent. researchgate.net
The efficiency of microwave-assisted synthesis is particularly evident when compared to traditional thermal methods. For instance, the cyclization of N-Boc dipeptide esters to DKPs can be achieved in minutes under microwave conditions, whereas conventional heating may require several hours. researchgate.net This rapid, solvent-free approach not only accelerates the synthesis but also aligns with green chemistry principles by consuming less energy. researchgate.net Studies have demonstrated that microwave heating can lead to a 90-95% reduction in reaction time while increasing product yields for various heterocyclic compounds, including piperazine derivatives. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazinedione Analogues
| Starting Material | Method | Reaction Time | Yield (%) | Reference |
| N-Boc Dipeptide Ester | Conventional Heating | 8 - 24 hours | Variable | researchgate.net |
| N-Boc Dipeptide Ester | Microwave Irradiation | 2 - 8 minutes | 70 - 95% | researchgate.net |
| Coumarin-Triazine Precursors | Conventional Heating | 8 - 11 hours | 70 - 82% | nih.gov |
| Coumarin-Triazine Precursors | Microwave Irradiation | 15 - 35 minutes | 81 - 94% | nih.gov |
This table is interactive and can be sorted by column.
Multi-component and Cascade Reactions for Functionalized Piperazine-2,3-diones
Multi-component reactions (MCRs) and cascade (domino) reactions provide a highly efficient pathway for assembling complex molecules like functionalized piperazine-2,3-diones from simple precursors in a single pot. thieme-connect.comnih.gov These reactions are characterized by high atom economy and operational simplicity, making them ideal for creating diverse libraries of potentially bioactive compounds. thieme-connect.comnih.gov
One prominent example is the Ugi four-component reaction, which has been utilized to prepare piperazinedione derivatives. researchgate.netrug.nl This reaction brings together an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to rapidly construct complex scaffolds. Cascade reactions, where the product of an initial reaction undergoes further intramolecular transformations, have also been developed. For instance, a highly diastereoselective Ugi/nucleophilic substitution/N-acylation/debenzoylation sequence has been reported for the synthesis of fused 2,6-diketopiperazines, achieving excellent yields and control over stereochemistry. thieme-connect.comresearchgate.net Such strategies allow for the introduction of multiple substituents and the creation of complex, fused bicyclic systems in a highly efficient manner. thieme-connect.comresearchgate.net
Controlled Functionalization at Nitrogen and Carbon Centers of the Piperazine-2,3-dione Ring
The ability to selectively introduce functional groups at specific nitrogen and carbon atoms of the piperazine-2,3-dione ring is crucial for tuning the molecule's properties. While functionalization at the nitrogen positions is relatively straightforward, selective C-H functionalization of the carbon backbone presents a greater challenge due to the presence of two nitrogen atoms, which can interfere with many catalytic systems. encyclopedia.pubnsf.gov
Nitrogen Functionalization: Methods for producing N-monosubstituted piperazine-2,3-diones have been developed, which often involve a two-step process: initial cyclization to form the piperazine-2,3-dione intermediate, followed by a substitution reaction to add a group to one of the nitrogen atoms. google.com This approach allows for the introduction of various substituents, such as the ethyl group at the N1 position in the target compound. Structure-activity relationship studies on penicillins and cephalosporins have explored a range of substituents at the N4 position of a piperazine-2,3-dione moiety, highlighting the importance of this position for biological activity. nih.gov
Carbon Functionalization: Direct C-H functionalization of the piperazine ring is a more recent development that offers novel avenues for creating structural diversity. encyclopedia.pubnsf.gov Traditional methods are often lengthy and limited by the availability of starting materials. Advanced techniques, such as photoredox catalysis, have enabled the direct coupling of N-Boc piperazines with aryl compounds to produce α-aryl-substituted piperazines. encyclopedia.pub These methods provide powerful tools for accessing previously hard-to-make analogues, expanding the chemical space available for drug discovery. encyclopedia.pub
Green Chemistry Principles in Piperazine-2,3-dione Synthesis
The synthesis of piperazine-2,3-diones is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are environmentally sustainable.
Sustainable Synthetic Strategies and Environmentally Benign Reagents
Sustainable synthesis focuses on maximizing efficiency while minimizing environmental impact. Multi-component and cascade reactions are inherently green as they reduce the number of synthetic steps, conserve resources, and minimize waste. thieme-connect.comnih.gov The use of catalysis is another cornerstone of green synthesis. For example, chitosan, a naturally occurring biopolymer, has been employed as a heterogeneous and eco-friendly basic catalyst in the microwave-assisted, multi-component synthesis of pyridazinedione derivatives, which are structurally related to piperazinediones. nih.gov
The development of synthetic routes that proceed with high atom economy is a key goal. A patent for synthesizing N-monosubstituted piperazine-2,3-diones highlights a method with high yield and efficiency, operating under mild conditions which reduces energy consumption. google.com These strategies move away from stoichiometric reagents that generate significant waste towards more sustainable catalytic processes. researchgate.net
Solvent Selection and Waste Minimization in Piperazine-2,3-dione Production
Solvent choice and waste reduction are critical considerations for the environmental footprint of a chemical synthesis. A significant advancement in this area is the use of solvent-free reaction conditions, which is often made possible by microwave-assisted synthesis. researchgate.net The cyclization of N-Boc dipeptide esters into diketopiperazines can be performed without any solvent, completely eliminating this source of waste. researchgate.net
When solvents are necessary, the focus is on using environmentally benign options. A patented method for piperazine-2,3-dione synthesis emphasizes simple post-treatment and being environmentally friendly, which implies a reduction in hazardous waste streams. google.com The ideal green process involves high yields, minimal purification steps, and the use of non-toxic, recyclable solvents, all of which contribute to significant waste minimization.
Mechanistic Investigations of Chemical Transformations Involving Piperazine 2,3 Diones
Oxidation and Reduction Pathways of Piperazine-2,3-diones
The oxidation and reduction of the piperazine-2,3-dione scaffold target the carbonyl groups and the ring's carbon-nitrogen framework, allowing for the synthesis of diverse derivatives.
Selective Reduction of Carbonyl Groups to Diols
The reduction of the vicinal diketone functionality in piperazine-2,3-diones to the corresponding 1,2-diols is a plausible transformation, though specific examples for this exact substrate are scarce. Generally, the reduction of α-diketones can be challenging due to competing reaction pathways. However, certain reagents are known to effect this transformation. For instance, alicyclic α-diketones can be metabolized via reduction to yield diols, which are then excreted as glucuronic acid conjugates. inchem.org
More forceful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are commonly used to reduce amides completely to amines. masterorganicchemistry.com In the case of piperazine-2,3-diones, which are cyclic diamides, LiAlH₄ would be expected to reduce both carbonyl groups entirely to methylene (B1212753) (CH₂) groups, yielding the corresponding 1-ethyl-2-methylpiperazine. The mechanism for this reaction involves nucleophilic attack by a hydride ion on the carbonyl carbon, followed by the elimination of the carbonyl oxygen as a metal alkoxide complex, forming a transient iminium ion. ucalgary.ca A second hydride attack on the iminium ion then yields the amine. ucalgary.cajove.com This process would convert the dione (B5365651) ring into a fully saturated piperazine (B1678402) ring.
Achieving selective reduction to the diol would likely require milder, more chemoselective reagents that can reduce ketones without affecting the amide bonds, a non-trivial synthetic challenge.
Oxidative Dehydrogenation Mechanisms Leading to Piperazine-2,3-diones
Piperazine-2,3-diones can be synthesized via the oxidative dehydrogenation of a corresponding piperazine precursor. Research has shown that oxidizing agents like mercury(II)-ethylenediaminetetraacetic acid (Hg(II)-EDTA) can convert substituted piperazines into piperazine-2,3-diones. For example, 1-benzylpiperazines have been successfully oxidized to their respective piperazine-2,3-dione derivatives in moderate yields using this method. nih.gov
The proposed mechanism for this transformation involves the formation of reactive cyclic enediamine intermediates, which are described as aza-analogous reductones. nih.gov The reaction proceeds preferentially when the piperazine is substituted in a way that directs dehydrogenation into the ring system. Symmetrically 1,4-disubstituted piperazines are particularly good substrates, leading to the corresponding diones in very good yields. nih.gov The significant tendency for polymerization is a notable side reaction, driven by the high reactivity of the intermediates. nih.gov
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
| 1-Benzylpiperazines | Hg(II)-EDTA | Piperazine-2,3-diones | Medium | nih.gov |
| 1,4-bis-substituted piperazines | Hg(II)-EDTA | Piperazine-2,3-diones | Very Good | nih.gov |
Nucleophilic and Electrophilic Substitution Reactions on the Piperazine-2,3-dione Core
The piperazine-2,3-dione ring features both nucleophilic nitrogen centers and electrophilic carbonyl carbons, allowing for a range of substitution and addition reactions.
Reactivity at Carbonyl and Nitrogen Centers
Carbonyl Centers: The two carbonyl carbons at the C2 and C3 positions are electrophilic due to the polarity of the carbon-oxygen double bond. wikipedia.org They are susceptible to attack by various nucleophiles. openochem.org This reactivity is fundamental to addition reactions, where the nucleophile attacks the carbonyl carbon, causing the C=O π-bond to break and form a tetrahedral intermediate. libretexts.org
Nitrogen Centers: The nitrogen atoms (N1 and N4) in the piperazine-2,3-dione ring are part of amide linkages (lactams). While amides are generally less basic and nucleophilic than amines due to the electron-withdrawing effect of the adjacent carbonyl group, they can still undergo reactions like N-alkylation. For piperazines, nucleophilic substitution is a key method for functionalization, commonly involving reactions with alkyl halides. mdpi.com In the case of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione, the N4 position would be available for such reactions, for instance, with an alkyl halide to produce a 1,4-disubstituted piperazine-2,3-dione. The N1 position is already substituted with an ethyl group.
Addition Reactions and Subsequent Transformations
The electrophilic nature of the carbonyl carbons in the piperazine-2,3-dione core makes them prime targets for addition reactions. Nucleophilic addition is a characteristic reaction of carbonyl compounds where a nucleophile adds to the carbonyl carbon. wikipedia.org
A specific example of this reactivity is seen in the annulation reaction of N,N'-dimethylpiperazine-2,3-dione with a dilithiated dibenzothiophene (B1670422) sulfone. libretexts.org In this transformation, the organolithium reagent acts as a potent carbon nucleophile, attacking the carbonyl centers of the piperazine-2,3-dione. This is followed by a cyclocondensation reaction with diaminomaleonitrile (B72808) to produce a more complex, extended π-conjugated system. nih.gov This demonstrates how the dione can serve as an electrophilic building block for constructing larger molecular architectures.
Furthermore, condensation reactions analogous to those seen with piperazine-2,5-diones, where the α-carbons are reacted with aldehydes, suggest a broader reactivity pattern for the dione system. openochem.org Such reactions can lead to the formation of (Z,Z)-(benzylidene)piperazine-2,5-diones, which can be subsequently hydrogenated. chemrxiv.org
Ring-Opening and Ring-Modification Reactions of Piperazine-2,3-diones
Altering the core heterocyclic structure can be achieved through ring-opening or ring-modification reactions, significantly diversifying the available chemical space.
Ring-Modification: Beyond cleavage, the piperazine ring can be incorporated into more complex systems. Strategies for synthesizing polysubstituted piperazines sometimes involve the ring-opening of other cyclic structures, such as derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), or the ring expansion of imidazolines. nih.govmdpi.com While these methods build the piperazine ring rather than modify a pre-existing one, they highlight the interconvertibility of heterocyclic systems. Another modification approach involves radical cyclization. For example, unsaturated piperazine derivatives can undergo manganese(III) acetate (B1210297) mediated oxidative radical cyclization with 1,3-dicarbonyl compounds to form novel piperazine-substituted dihydrofuran compounds. mdpi.com This type of reaction attaches a new heterocyclic ring to the piperazine core, representing a significant structural modification.
Structural Elucidation and Conformational Analysis of 6r 1 Ethyl 6 Methylpiperazine 2,3 Dione
Advanced Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic methods provides a powerful toolkit for the in-depth structural characterization of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione. These techniques offer complementary information, allowing for a complete and unambiguous assignment of its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule. For piperazine (B1678402) derivatives, which can exist as multiple conformers due to ring inversion and restricted rotation around amide bonds, dynamic NMR studies are also highly valuable. beilstein-journals.org
Proton (¹H) NMR spectroscopy is instrumental in defining the proton framework of a molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, while scalar coupling (J-coupling) between neighboring protons provides information about dihedral angles and thus, the conformation of the molecule.
In the case of this compound, the ethyl and methyl groups on the piperazine ring give rise to characteristic signals. The ethyl group protons would appear as a quartet for the methylene (B1212753) (-CH2-) group coupled to the methyl (-CH3) protons, which in turn would appear as a triplet. The methyl group at the chiral center (C6) would be observed as a doublet, due to coupling with the adjacent methine proton. The protons on the piperazine ring itself will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and adjacent substituents. The specific chemical shifts and coupling constants are critical for confirming the (6R) stereochemistry. For instance, the vicinal coupling constants in six-membered rings are stereodependent, allowing for the differentiation of axial and equatorial substituents. ipb.pt
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH2- (Ethyl) | 3.0 - 4.0 | Quartet (q) |
| -CH3 (Ethyl) | 1.0 - 1.5 | Triplet (t) |
| -CH3 (at C6) | 1.2 - 1.8 | Doublet (d) |
| Ring Protons | 2.5 - 4.5 | Multiplets (m) |
Note: These are estimated ranges and can be influenced by the solvent and other experimental conditions. illinois.edupdx.edu
Carbon-13 (¹³C) NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. openstax.org For this compound, the ¹³C NMR spectrum is expected to show distinct signals for each of the seven carbon atoms.
The carbonyl carbons of the dione (B5365651) functionality are particularly deshielded and will appear at the downfield end of thespectrum, typically in the range of 160-180 ppm. openstax.org The exact chemical shifts can provide insights into the electronic environment and potential hydrogen bonding involving the carbonyl groups. The alkyl carbons of the ethyl and methyl substituents will resonate in the upfield region of the spectrum. The carbon of the chiral center (C6) will also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyls) | 160 - 180 |
| C6 (Chiral Center) | 50 - 65 |
| Ring Carbons (other) | 40 - 60 |
| -CH2- (Ethyl) | 35 - 50 |
| -CH3 (Ethyl) | 10 - 20 |
Note: These are estimated ranges and can be influenced by the solvent and other experimental conditions. researchgate.netlibretexts.org
While ¹H and ¹³C NMR are powerful, the differentiation of stereoisomers can sometimes be challenging. In such cases, derivatization with a chiral reagent containing a heteronucleus like phosphorus-31 (³¹P) or fluorine-19 (¹⁹F) can be employed. These nuclei have a wide chemical shift range and are highly sensitive to their stereochemical environment. By reacting this compound with a chiral derivatizing agent, two diastereomers would be formed if the starting material were a racemic mixture. These diastereomers would exhibit distinct signals in the respective heteronuclear NMR spectrum, allowing for the determination of enantiomeric purity and the absolute configuration of the original molecule. beilstein-journals.org
For this compound, IR and Raman spectroscopy are particularly useful for characterizing the carbonyl groups and the amide functionalities within the piperazine ring.
The piperazine-2,3-dione ring contains two amide groups, which give rise to characteristic vibrational bands. The Amide I band, primarily due to the C=O stretching vibration, is expected to be strong in the IR spectrum and typically appears in the region of 1650-1700 cm⁻¹. pg.edu.pluomustansiriyah.edu.iq The exact frequency can be influenced by hydrogen bonding and ring strain. acs.orguhcl.edu The presence of two carbonyl groups may lead to symmetric and asymmetric stretching modes, potentially resulting in two distinct Amide I bands.
The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is typically found in the range of 1510-1570 cm⁻¹. researchgate.netnih.gov The position and intensity of the Amide I and Amide II bands can provide information about the conformation and intermolecular interactions of the molecule. researchgate.net
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretch | 3200 - 3400 | IR, Raman |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |
| Amide I (C=O Stretch) | 1650 - 1700 | IR (strong), Raman (variable) |
Note: These are general ranges and the exact frequencies will be specific to the molecule and its environment. libretexts.orgresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
N-H Stretching Frequencies
Infrared (IR) spectroscopy is a important tool for identifying functional groups within a molecule. For piperazine-2,3-dione derivatives, the N-H stretching frequency is a key diagnostic feature. In general, heteroaromatic compounds containing N-H groups exhibit stretching absorptions in the 3220–3500 cm⁻¹ region. niscpr.res.in The precise position of this absorption is influenced by the degree of intermolecular and intramolecular hydrogen bonding. niscpr.res.in
For the parent piperazine molecule, the symmetric and asymmetric N-H stretching vibrations are observed at 3207 cm⁻¹ and 3406 cm⁻¹, respectively. niscpr.res.in In substituted piperazine-2,5-diones, such as cyclo(Gly-L-DOPA), a secondary amine N-H stretch is observed at 3400.39 cm⁻¹, which overlaps with the hydroxyl (-OH) stretching frequency. nih.gov The presence of an N-H group in the structure of this compound would be expected to produce a characteristic absorption band in this region of the IR spectrum, though the exact frequency would be influenced by the ethyl and methyl substituents and the solid-state packing.
Table 1: Typical N-H Stretching Frequencies in Piperazine Derivatives
| Compound | N-H Stretching Frequency (cm⁻¹) | Reference |
| Piperazine (asymmetric) | 3406 | niscpr.res.in |
| Piperazine (symmetric) | 3207 | niscpr.res.in |
| cyclo(Gly-L-DOPA) | 3400.39 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a molecule's elemental composition. nih.govnih.gov By providing a highly accurate mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. nih.gov This technique is crucial for validating the molecular formula of this compound and for elucidating the structures of its fragment ions, which provides insights into the molecule's connectivity. nih.govscielo.br
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like piperazine derivatives. nih.govresearchgate.net In ESI-MS, ions are typically formed by protonation, resulting in the observation of a protonated molecular ion [M+H]⁺. scielo.brscispace.com This gentle ionization method minimizes fragmentation, ensuring that the molecular ion is a prominent peak in the mass spectrum, which is essential for determining the molecular weight. scispace.com For instance, in the analysis of piperidine (B6355638) alkaloids, ESI-MS/MS was used to characterize the fragmentation of protonated molecules, aiding in the structural elucidation of new compounds. scielo.br
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. researchgate.netunodc.org In the context of piperazine-2,3-diones, GC-MS can be employed to analyze degradation products that may form under thermal stress or during chemical reactions. nih.gov For example, studies on the metabolism of piperazine derivatives have utilized GC-MS to identify various metabolites, including those resulting from the degradation of the piperazine ring. nih.gov This analytical approach would be valuable for assessing the stability of this compound and identifying any potential impurities or degradation products.
Fragmentation Patterns of Piperazine-2,3-diones
The fragmentation patterns observed in the mass spectrum of a molecule provide a "fingerprint" that can be used for structural identification. libretexts.orgchemguide.co.uk For piperazine derivatives, characteristic fragmentation pathways often involve the cleavage of the piperazine ring. researchgate.net Common fragmentation patterns include the loss of side chains and the opening of the heterocyclic ring. researchgate.net The specific fragmentation of this compound would be expected to involve initial cleavages at the bonds adjacent to the carbonyl groups and the loss of the ethyl and methyl substituents. The analysis of these fragmentation patterns is critical for confirming the proposed structure.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govchemrxiv.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles. thieme-connect.de For piperazine-2,3-dione derivatives, X-ray crystallography can reveal the conformation of the six-membered ring, which can adopt various forms such as a chair, boat, or twist-boat conformation. nih.gov For example, the crystal structure of 1,4-dimethylpiperazine-2,3-dione (B1347186) shows that the ring adopts a half-chair conformation. nih.gov
Determination of Absolute Configuration and Stereochemistry
For chiral molecules like this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. nih.govnih.goved.ac.uked.ac.uk By utilizing anomalous dispersion effects, this technique can unambiguously distinguish between enantiomers and confirm the 'R' or 'S' configuration at each chiral center. thieme-connect.deed.ac.uk The determination of the absolute configuration is crucial for understanding the biological activity of chiral molecules, as different enantiomers often exhibit different pharmacological properties. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute structure. nih.gov
Table 2: Summary of Analytical Techniques and Their Applications
| Analytical Technique | Information Obtained | Relevance to this compound |
| Infrared Spectroscopy | Identification of functional groups, particularly N-H stretching. | Confirms the presence of the secondary amide group. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and determination of elemental composition. | Validates the molecular formula and the structure of fragments. nih.govnih.gov |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Gentle ionization to produce the molecular ion with minimal fragmentation. | Determines the molecular weight of the compound. nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile degradation products. | Assesses the purity and stability of the compound. researchgate.netnih.gov |
| X-ray Crystallography | Precise 3D molecular structure, including bond lengths, bond angles, and conformation. | Determines the solid-state architecture and ring conformation. nih.govchemrxiv.org |
| Anomalous Dispersion in X-ray Crystallography | Determination of the absolute configuration of chiral centers. | Unambiguously confirms the (6R) stereochemistry. nih.goved.ac.uk |
Conformational Analysis (e.g., Half-Chair Conformation)
The six-membered ring of a piperazine-2,3-dione is not planar. Due to the presence of sp³-hybridized carbon and nitrogen atoms, the ring adopts a puckered conformation to minimize steric strain. For analogous compounds, such as 1,4-Dimethylpiperazine-2,3-dione, X-ray crystallography studies have demonstrated that the piperazine-2,3-dione ring typically adopts a half-chair conformation. researchgate.net In this arrangement, two of the ring atoms are displaced from the plane formed by the other four atoms. researchgate.net
In the case of 1,4-Dimethylpiperazine-2,3-dione, the carbon atoms C1 and C2 are displaced from the mean plane of the other ring atoms by approximately 0.279 Å and -0.342 Å, respectively. researchgate.net For this compound, a similar half-chair conformation is expected. The chiral center at the C6 position, bearing a methyl group, influences the conformational preference. Studies on other 2-substituted piperazines have shown that an axial orientation of the substituent can be preferred and may be stabilized by other interactions within the molecule. nih.gov The ethyl group on the N1 nitrogen atom will also adopt a conformation that minimizes steric hindrance with the rest of the ring and its substituents. The precise torsional angles and the exact puckering of the ring are determined by the interplay between the steric demands of the ethyl and methyl groups and the electronic effects of the dione system.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
The crystal packing of piperazine-2,3-dione derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding. While the N1 nitrogen in this compound is substituted and thus cannot act as a hydrogen bond donor, the N4-H group remains available. This proton can act as a hydrogen bond donor, interacting with a hydrogen bond acceptor, which is typically an oxygen or nitrogen atom with a lone pair of electrons. youtube.com
The most likely hydrogen bond acceptor in the structure of this compound is one of the carbonyl oxygen atoms. In the solid state, it is anticipated that N-H···O=C hydrogen bonds would be a dominant feature, linking molecules together. In the closely related 1,4-Dimethylpiperazine-2,3-dione, which lacks a traditional hydrogen bond donor, weak C—H⋯O interactions are observed to link the molecules into sheets within the crystal lattice. researchgate.net For this compound, the stronger N-H···O hydrogen bonds would likely play a more significant role in the crystal packing, potentially forming chains or dimeric structures that then assemble into a three-dimensional lattice. The formation of dimers bridged by two strong N-H···O hydrogen bonds is a known structural motif for other diketopiperazine peptides in the solid state. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Dioxopiperazines
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.gov Since this compound possesses a chiral center at the C6 position, it is a suitable candidate for CD analysis. The resulting CD spectrum provides a unique fingerprint that is highly sensitive to the molecule's three-dimensional structure, including the conformation of the piperazine ring and the relative orientation of its substituents.
For the class of chiral 2,5-diketopiperazines, vibrational circular dichroism (VCD), an infrared-based analogue of electronic CD, has been used effectively. nih.gov Studies on diastereomeric diketopiperazine peptides, such as those derived from phenylalanine, show that the VCD signals, particularly in the carbonyl stretching region, are indicative of specific intermolecular interactions. nih.gov For example, the formation of a dimer through hydrogen bonds results in a characteristic bisignate (two-signed) VCD signal. nih.gov This arises from the coupling of the vibrational modes of the carbonyl groups involved in the hydrogen bonding. Therefore, the CD spectrum of this compound would not only confirm its chirality but could also provide evidence for specific intermolecular assemblies, like dimers, in both solution and the solid state.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, relative energies, and various spectroscopic parameters. For a molecule like this compound, DFT calculations can be employed to optimize the geometry of its most stable conformation, confirming the half-chair structure suggested by analogy.
Furthermore, DFT is instrumental in predicting spectroscopic data. For instance, DFT calculations can simulate vibrational spectra (like IR and Raman), which can then be compared with experimental results to confirm structural assignments. nih.gov In the context of VCD spectroscopy, DFT calculations are crucial for interpreting the experimental spectra by assigning the observed bands to specific vibrational modes of the molecule and its intermolecular complexes, such as hydrogen-bonded dimers. nih.govnih.gov DFT can also be used to calculate other electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which provides insight into the molecule's reactivity and the nature of its intermolecular interactions. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations are excellent for finding stable, low-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the full conformational landscape of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would reveal the dynamic behavior of the piperazine ring, such as ring-puckering and the rotation of the ethyl and methyl substituents.
By running the simulation for a sufficient length of time, one can map the potential energy surface of the molecule and identify the various accessible conformations and the energy barriers between them. This provides a more complete picture of the molecule's flexibility than a static geometry optimization. MD simulations have been applied to study various piperazine-containing systems, providing insight into molecular distribution and interaction mechanisms in solution. nih.gov Such simulations would allow for the characterization of the conformational preferences of this compound in different environments, such as in a vacuum or in a specific solvent.
In Silico Prediction of Conformational Preferences and Stereoisomer Stability
In silico methods, which encompass a wide range of computational approaches, are invaluable for predicting molecular properties before a compound is synthesized. For this compound, these methods can be used to predict the relative stability of its different stereoisomers. For example, besides the (6R) enantiomer, one could model the (6S) enantiomer. By calculating the ground-state energies of both enantiomers using a method like DFT, one can confirm that they are equal in energy, as expected for an enantiomeric pair.
More complex in silico models can predict the stability of diastereomers, should additional chiral centers be present. Computational tools are also used to perform conformational searches to identify the lowest energy conformers and predict their relative populations based on the Boltzmann distribution. nih.gov Advanced machine learning models, such as graph neural networks trained on large DFT-calculated datasets, are emerging as powerful tools for the rapid prediction of conformationally-dependent properties for new molecules, which can accelerate the process of drug discovery and development. rsc.org These approaches can be applied to libraries of piperazine derivatives to predict their conformational preferences and relative stabilities, guiding synthetic efforts toward molecules with desired three-dimensional structures. researchgate.netnih.gov
Analytical Chemistry Approaches for Piperazine 2,3 Dione Compounds
Chromatographic Methods for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For piperazine-2,3-diones, various chromatographic techniques are employed to assess purity and resolve stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and quantification of piperazine-2,3-dione compounds. researchgate.net By utilizing a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase), components are separated based on their differential interactions with the two phases.
For a compound like (6R)-1-Ethyl-6-methylpiperazine-2,3-dione, a reversed-phase HPLC method would typically be developed. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.
A typical HPLC method for a piperazine (B1678402) derivative might utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. unodc.org Detection is commonly achieved using a UV detector, as the amide chromophores in the piperazine-2,3-dione ring absorb UV light. jocpr.comresearchgate.net
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Given the chiral nature of this compound, determining its enantiomeric purity is critical. Chiral chromatography is the definitive method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times for the (R) and (S) forms.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds and would be a primary choice for resolving the enantiomers of 1-ethyl-6-methylpiperazine-2,3-dione. mdpi.commdpi.com The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. rsc.org The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram.
Table 2: Representative Chiral HPLC Conditions
| Parameter | Value |
|---|---|
| Column | Chiralpak® IA or similar amylose-based CSP |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Column Temperature | 20 °C |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. researchgate.net For high-throughput screening or rapid purity checks of this compound, UPLC is an invaluable tool. The fundamental principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method can reduce the analysis time from several minutes to under a minute, drastically increasing sample throughput.
Derivatization Strategies for Enhanced Detection in Analytical Workflows
In some analytical scenarios, particularly for trace-level analysis in complex matrices, the inherent detector response of a compound may be insufficient. Derivatization involves chemically modifying the analyte to introduce a moiety that enhances its detectability. For piperazine compounds, which are secondary amines, derivatization is a common strategy. jocpr.comresearchgate.net
A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a highly UV-active derivative. jocpr.com Another option is dansyl chloride, which yields a fluorescent derivative, allowing for highly sensitive detection by fluorescence detectors. researchgate.net While this compound contains amide nitrogens within the ring, derivatization would typically target any available secondary amine functionality if present as an impurity or in a related compound.
Table 3: Common Derivatization Reagents for Amines
| Reagent | Detection Method | Advantage |
|---|---|---|
| 4-chloro-7-nitrobenzofuran (NBD-Cl) | UV/Visible | Forms stable, highly UV-active products. jocpr.com |
| Dansyl chloride | Fluorescence | Enables highly sensitive and selective detection. researchgate.net |
Quantitative Analysis Techniques for Piperazine-2,3-dione in Complex Matrices
The quantification of piperazine-2,3-diones like this compound in complex matrices, such as biological fluids or environmental samples, presents unique challenges due to the presence of interfering substances. mdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity and sensitivity. researchgate.net
In an LC-MS/MS method, the compound is first separated by HPLC or UPLC and then introduced into the mass spectrometer. The molecule is ionized, and a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is then fragmented, and a characteristic product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in both identification and quantification, even at very low concentrations. researchgate.net Sample preparation for complex matrices often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences prior to analysis. mdpi.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-ethyl-6-methylpiperazine-2,3-dione |
| 4-chloro-7-nitrobenzofuran |
Utilization of Piperazine 2,3 Dione Core Structures in Complex Organic Synthesis
Piperazine-2,3-diones as Chiral Building Blocks and Synthetic Intermediates
The inherent chirality of compounds like (6R)-1-Ethyl-6-methylpiperazine-2,3-dione, stemming from the stereocenter at the C6 position, makes them highly valuable as chiral building blocks in asymmetric synthesis. The development of methods for the enantioselective synthesis of such piperazine (B1678402) derivatives has been a significant focus in organic chemistry.
One of the key challenges in medicinal chemistry is the synthesis of enantiomerically pure compounds, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral piperazines and their derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. nih.govmdpi.com The synthesis of carbon-substituted piperazines, such as the methyl group in the target compound, has been a particular area of interest to expand the structural diversity of available drug candidates. nih.gov
Various synthetic strategies have been developed to access chiral piperazines. These include the hydrogenation of pyrazines activated by alkyl halides using iridium catalysts, which can yield a wide range of chiral piperazines with high enantioselectivity. researchgate.net Another approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can be subsequently converted to chiral piperazines. The use of chiral auxiliaries derived from readily available natural sources is also a common and effective strategy for asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For instance, chiral piperazines have been effectively used as catalysts in the enantioselective addition of dialkylzincs to aldehydes, achieving high enantiomeric excesses.
The this compound, with its defined stereochemistry, can serve as a crucial starting material or intermediate for the synthesis of complex, biologically active molecules where stereochemical control is paramount. The ethyl group at the N1 position and the methyl group at the C6 position offer sites for further functionalization, allowing for the generation of a library of chiral compounds for drug discovery. mdpi.com
Table 1: Asymmetric Synthesis Methods for Chiral Piperazine Derivatives
| Method | Catalyst/Auxiliary | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium-based catalysts | Chiral piperazines | Up to 96% | researchgate.net |
| Asymmetric Hydrogenation | Palladium-based catalysts | Chiral piperazin-2-ones | Excellent | |
| Enantioselective Addition | Dilithium salt of (2S,5S)-2,5-diisopropylpiperazine | Chiral alcohols | Up to 96% |
Scaffold Derivatization for Structure-Property Relationship Studies in Material Science
The derivatization of the piperazine-2,3-dione scaffold is a promising avenue for the development of new functional materials with tailored properties. By modifying the substituents on the piperazine ring, it is possible to systematically tune the electronic, photophysical, and self-assembly characteristics of the resulting molecules.
The introduction of different functional groups can significantly impact the material's properties. For example, the derivatization of a BODIPY (boron-dipyrromethene) core with piperazine-substituted alkynyl groups has been shown to red-shift the absorption maximum and lead to the formation of long-lived triplet states, which are desirable properties for applications in photodynamic therapy. nih.gov Specifically, the introduction of 2,6-alkynyl-piperazine substituents into a BODIPY-anthracene dyad resulted in a significant red-shift in the absorption spectrum and enhanced intersystem crossing, crucial for generating reactive oxygen species. nih.gov
Furthermore, the nature of substituents on the piperazine ring can influence the photophysical and CO-photoreleasing properties of meso-carboxy BODIPY derivatives. mdpi.com Studies on piperazine-substituted anthracene-BODIPY dyads have demonstrated that such modifications can enhance π-conjugation and improve photophysical properties in polar environments, which is critical for biological applications. mdpi.com The derivatization of peptides with piperazine-based reagents has also been shown to enhance their ionization efficiency in mass spectrometry, indicating the influence of the piperazine moiety on molecular properties. nih.gov
The this compound, with its ethyl and methyl groups, provides a basic scaffold that can be further elaborated. For instance, the nitrogen atoms can be functionalized with chromophores or other moieties to create materials with specific optical or electronic properties. The chiral nature of the molecule could also be exploited to create chiral materials with unique optical activities, such as circularly polarized luminescence.
Table 2: Effect of Piperazine Derivatization on Photophysical Properties
| Parent Scaffold | Derivatizing Group | Observed Change in Property | Application | Reference |
|---|---|---|---|---|
| BODIPY-anthracene | 2,6-alkynyl-piperazine | Red-shift in absorption, long-lived triplet state | Photodynamic Therapy | nih.gov |
| meso-Carboxy BODIPY | Arylethynyl groups | Bathochromic shift in absorption and emission | PhotoCORMs | mdpi.com |
Applications in Catalyst Design and Coordination Chemistry
The piperazine-2,3-dione core, particularly when part of a chiral structure like this compound, is an attractive ligand for the design of novel catalysts and coordination complexes. The nitrogen and oxygen atoms of the dione (B5365651) functionality can act as donor atoms, allowing for the coordination of metal ions.
Piperazine derivatives have been successfully used in the field of catalysis and in the formation of metal-organic frameworks (MOFs). rsc.org The ability of the piperazine ring to adopt different conformations, such as chair and boat forms, can influence the dimensionality and magnetic properties of the resulting coordination complexes. For example, the conformation of a piperazine-based Schiff base ligand has been shown to dictate the structure of copper(II) complexes, leading to discrete binuclear and tetranuclear complexes or one-dimensional polymers. researchgate.net
Chiral piperazines have been employed as ligands in asymmetric catalysis. For instance, novel C2-symmetric chiral piperazines have been synthesized and used in copper-catalyzed asymmetric acylation of diols, yielding products with high enantioselectivity. nih.govorganic-chemistry.org The design of such chiral ligands is crucial for the development of efficient asymmetric catalytic systems.
Simple metal salts of cobalt, nickel, copper, and silver have been shown to form three-dimensional frameworks with piperazine-2,5-dione, demonstrating the versatility of this simple organic component in constructing a wide variety of framework types. nih.gov The coordination of metal ions to piperazine-based ligands can also enhance their biological activities. biointerfaceresearch.com
The compound this compound, with its potential coordination sites at the carbonyl oxygens and the nitrogen atoms, could be utilized to create chiral metal complexes. These complexes could find applications in asymmetric catalysis, for example, in enantioselective reductions, oxidations, or carbon-carbon bond-forming reactions. The specific stereochemistry of the ligand would be expected to induce chirality in the products of the catalyzed reactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2S,5S)-2,5-diisopropylpiperazine |
| BODIPY (boron-dipyrromethene) |
| BODIPY-anthracene |
| meso-Carboxy BODIPY |
Q & A
Basic Research Question
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Humidity control : Use desiccants (silica gel) to avoid hygroscopic decomposition .
- Light protection : Amber vials to block UV-induced oxidation .
What methodologies are used to assess the purity of this compound, especially regarding isomeric impurities?
Advanced Research Question
- HPLC with chiral columns : Resolves enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) phases .
- qNMR : Quantifies impurity levels by integrating proton signals against a certified internal standard .
- Mass spectrometry : HRMS identifies trace by-products via exact mass matching .
How can researchers design experiments to study the interaction of this compound with biological targets?
Advanced Research Question
- Molecular docking : Software (AutoDock, Schrödinger) predicts binding modes to receptors like GPCRs .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) for affinity determination .
- Enzyme inhibition assays : Fluorescent substrates (e.g., cAMP analogs) quantify PDE inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
